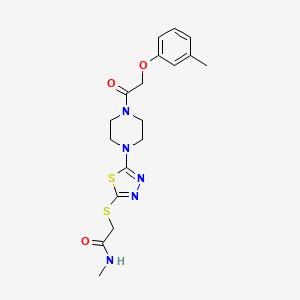
N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic molecule that appears to be designed for pharmacological purposes. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. These compounds are generally characterized by the presence of a piperazine ring, a thiazole moiety, and an acetamide group, which are common in medicinal chemistry due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of related compounds typically involves a two-step chemical process. Initially, amino benzothiazoles or substituted thiazoles are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to yield the final N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs . These methods can be adapted to synthesize the compound by altering the substituents on the thiazole and piperazine rings to match the desired structure.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperazine ring, which is known to contribute to the pharmacological activity of the molecule. The thiazole ring is another crucial feature that can affect the compound's binding affinity and specificity towards biological targets. The acetamide moiety typically serves as a linker between the core structure and various substituents that can modulate the compound's properties .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The acetamide group can participate in hydrogen bonding, which is essential for the interaction with biological targets. The thiazole and piperazine rings can undergo various chemical reactions, such as alkylation, acylation, and substitution, which can be utilized to synthesize derivatives with altered pharmacological profiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic rings and heteroatoms can influence the compound's lipophilicity, which in turn affects its absorption and distribution in biological systems. The substituents on the thiazole and piperazine rings can be modified to optimize these properties for better pharmacokinetic and pharmacodynamic profiles .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Compounds containing the 1,3,4-thiadiazole moiety, similar to N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, have been synthesized and evaluated for various biological activities. These compounds have demonstrated inhibitory effects on bacterial strains such as Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus, highlighting their potential in agricultural and antiviral applications (Xia, 2015).
Antimicrobial and Anticancer Activities
Derivatives incorporating thiadiazole and piperazine structures have shown significant antimicrobial activities against strains of gram-positive, gram-negative bacteria, and fungi. Furthermore, some of these derivatives have been developed into nonionic surfactants, evaluated for their physico-chemical properties, surface activities, and biodegradability, suggesting their utility in pharmaceutical and industrial applications (Abdelmajeid et al., 2017).
Antitumor and Leishmanicidal Activities
The synthesis of thiadiazole derivatives has also been targeted for antitumor and leishmanicidal activities. For instance, certain compounds have shown promising leishmanicidal activity against Leishmania major promastigotes, with some analogs exhibiting stronger activity than the reference drug pentostam. This indicates potential therapeutic applications in the treatment of leishmaniasis (Foroumadi et al., 2005). Moreover, thiadiazole compounds have been evaluated for their antitumor activities, highlighting the versatility of this chemical scaffold in developing potential anticancer agents.
Insecticidal Properties
Research has also explored the insecticidal properties of thiadiazole derivatives against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This indicates the potential of thiadiazole-based compounds in developing new insecticides that could contribute to pest management strategies (Fadda et al., 2017).
Propriétés
IUPAC Name |
N-methyl-2-[[5-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S2/c1-13-4-3-5-14(10-13)26-11-16(25)22-6-8-23(9-7-22)17-20-21-18(28-17)27-12-15(24)19-2/h3-5,10H,6-9,11-12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOBOMQKJCVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

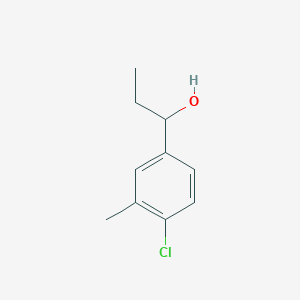

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)
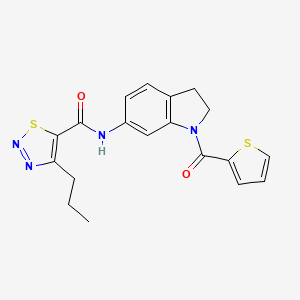
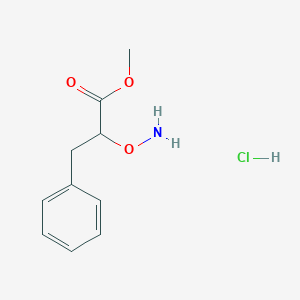
![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)
![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)
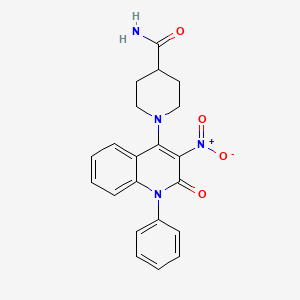

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)
![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2502988.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)